molecular formula C17H23ClO4 B1326046 Ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate CAS No. 951886-81-0

Ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate

Cat. No. B1326046
M. Wt: 326.8 g/mol
InChI Key: NTBVBYKCPCCRQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate” is an ester derived from an octanoic acid where one of the hydrogens in the octanoic acid is replaced by a 5-chloro-2-methoxyphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenol (5-chloro-2-methoxyphenol) with an octanoyl chloride in the presence of a base .


Molecular Structure Analysis

The molecular structure of this compound would consist of a long carbon chain (the octanoate part) with a phenyl ring (the 5-chloro-2-methoxyphenyl part) attached to one end .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the ester group (-COO-) could undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol .

Scientific Research Applications

Synthesis of Chiral Precursors

A study by Chen et al. (2014) highlights the use of a carbonyl reductase from Rhodococcus sp. for the efficient synthesis of chiral precursors. This enzyme was utilized for reducing ethyl 8-chloro-6-oxooctanoate to ethyl (S)-8-chloro-6-hydroxyoctanoate, an important precursor for synthesizing (R)-α-lipoic acid (Chen, R., Zheng, G., Ni, Y., Zeng, B.-B., & Xu, J.-H., 2014).

Development of Pharmaceuticals

In pharmaceutical development, ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate derivatives play a role in the synthesis of various compounds. For example, Ashton and Doss (1993) explored a regioselective route to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, which are significant in medicinal chemistry (Ashton, W., & Doss, G., 1993).

Enzymatic Reduction for Chiral Compounds

Fadnavis, Vadivel, and Sharfuddin (1999) demonstrated the chemoenzymatic synthesis of (4S,5R)-5-hydroxy-γ-decalactone using enzymatic reduction of ethyl 2-hydroxy-3-oxooctanoate. This process yielded high diastereoselectivity and enantioselectivity, important for producing specific chiral compounds (Fadnavis, N., Vadivel, S., & Sharfuddin, M., 1999).

Structural Analysis in Chemistry

Structural analysis is another application area. Wang et al. (2016) provided X-ray powder diffraction data for Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate, contributing to the understanding of its crystal structure and physical properties (Wang, Q., Hou, Q., Zhang, Y. K., Suo, Z. L., & Li, H., 2016).

Contributions to Organic Synthesis

Additionally, ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate and its derivatives are key in the synthesis of various organic compounds. The work of Kimura, Miyamoto, Shinkai, and Kato (1982) in synthesizing dl-Dehydroiridodiol exemplifies this application, showcasing the versatility of these compounds in complex organic synthesis processes (Kimura, H., Miyamoto, S., Shinkai, H., & Kato, T., 1982).

Safety And Hazards

As with any chemical compound, handling “Ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety protocols .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. If it’s intended for use as a drug, studies could be conducted to determine its pharmacological activity, toxicity, and potential therapeutic applications .

properties

IUPAC Name

ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO4/c1-3-22-17(20)9-7-5-4-6-8-15(19)14-12-13(18)10-11-16(14)21-2/h10-12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBVBYKCPCCRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249752
Record name Ethyl 5-chloro-2-methoxy-η-oxobenzeneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(5-chloro-2-methoxyphenyl)-8-oxooctanoate

CAS RN

951886-81-0
Record name Ethyl 5-chloro-2-methoxy-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloro-2-methoxy-η-oxobenzeneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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